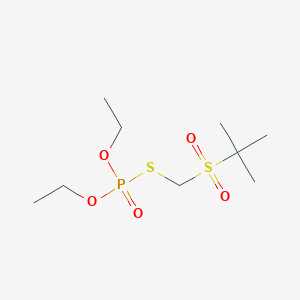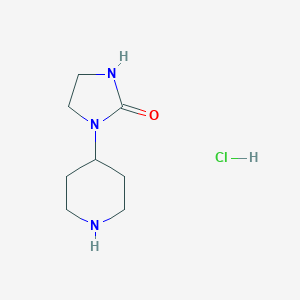![molecular formula C9H7ClN2O B104644 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-33-7](/img/structure/B104644.png)
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals . The structure of this compound consists of a fused bicyclic system containing a pyridine ring and a pyrimidine ring, with a chlorine atom at the 3-position and a methyl group at the 2-position .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown biological activities such as cxcr3 antagonism, hle inhibition, mexab-oprm specific efflux pump inhibition, potent 5-ht6 antagonists, and acetylcholinesterase inhibition .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, including direct binding, inhibition, or antagonism .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cxcr3 signaling, hle activity, mexab-oprm efflux pump activity, 5-ht6 receptor signaling, and acetylcholinesterase activity .
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that this compound may have potential effects on cxcr3 signaling, hle activity, mexab-oprm efflux pump activity, 5-ht6 receptor signaling, and acetylcholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C-H activation using oxygen as the terminal oxidant . This method provides an easy access to functionalized derivatives under mild reaction conditions.
Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their operational simplicity and high yields.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Chalcogenation: The compound can undergo sulfenylation and selenylation at the C-3 position to form 3-ArS/ArSe derivatives.
Alkenylation: Palladium-catalyzed direct alkenylation at the C-3 position using oxygen as the terminal oxidant.
Common Reagents and Conditions
Sulfenylation/Selenylation: This reaction uses aryl sulfonyl hydrazides or arylsulfonyl chlorides as reagents and proceeds under mild conditions with iodine as a catalyst.
Alkenylation: This reaction uses palladium catalysts and oxygen as the terminal oxidant.
Major Products
Sulfenylation/Selenylation: The major products are 3-ArS/ArSe derivatives.
Alkenylation: The major products are functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs such as risperidone, which is used to treat schizophrenia.
Biological Studies: The compound and its derivatives exhibit versatile biological activities, including CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition.
Material Science:
Comparison with Similar Compounds
Similar Compounds
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chlorine atom at the 3-position.
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains an additional chloroethyl group at the 3-position.
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a tetrahydro ring system.
Uniqueness
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position and the methyl group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTUUEWMJJYMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379240 | |
| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-33-7 | |
| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















